Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Overview
Description
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a platinum-based compound known for its antineoplastic properties. It is an analog of cisplatin, a widely used chemotherapy drug, but with reduced nephrotoxicity. This compound has garnered attention due to its potential in cancer treatment, offering a promising alternative with fewer side effects .
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Most of the dose of platinum is excreted in the urine . Impairment of renal function may be associated with drug retention and an increased risk of myelosuppression .
Result of Action
The molecular and cellular effects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)'s action include the formation of DNA adducts, disruption of DNA repair mechanisms, and induction of cell death. These effects contribute to the compound’s antineoplastic (anti-cancer) activity .
Biochemical Analysis
Biochemical Properties
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) plays a significant role in biochemical reactions. It acts by forming DNA adducts, which interfere with DNA repair mechanisms. This interaction with DNA and other biomolecules leads to cell death, making it an effective antineoplastic agent.
Cellular Effects
The effects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) on cells are profound. It interferes with DNA repair mechanisms, leading to cell death. This impact on cellular processes influences cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) involves the formation of DNA adducts. These adducts interfere with DNA repair mechanisms, leading to changes in gene expression and ultimately, cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves the reaction of carboplatin with hydrogen peroxide. The process includes the following steps:
- Dissolving carboplatin in water.
- Adding hydrogen peroxide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods: Industrial production of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.
Reduction: It can also be reduced, although this is less common due to the stability of the platinum(IV) state.
Substitution: The compound readily undergoes substitution reactions with nucleophiles, replacing the diammine or carboxylato ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as chloride ions or amines are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chloroplatinum complexes.
Scientific Research Applications
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) has a wide range of scientific research applications:
Chemistry: It is used in the study of platinum-based coordination complexes and their reactivity.
Biology: The compound is investigated for its interactions with biological molecules, particularly DNA.
Medicine: Its primary application is in cancer research, where it is studied for its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Cisplatin: A widely used chemotherapy drug with higher nephrotoxicity.
Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer
Uniqueness: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) stands out due to its unique structure, which includes a cyclobutane ring. This structural feature contributes to its reduced nephrotoxicity and enhanced stability compared to other platinum-based drugs.
Properties
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYYLCACJIDITA-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150347 | |
Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113287-15-3 | |
Record name | (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113287-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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